
2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 2-(thiophen-3-yl)benzyl chloride with 2,3,4-trimethoxybenzoic acid in the presence of a base such as potassium carbonate.
Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with ammonia or an amine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and thiophene ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethoxybenzamide: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
N-(2-(thiophen-3-yl)benzyl)benzamide: Lacks the methoxy groups, which can affect its solubility and reactivity.
2,3,4-trimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with an ethyl linker instead of a benzyl group, which can influence its binding affinity and biological activity.
Uniqueness
2,3,4-trimethoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the presence of both methoxy groups and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-24-18-9-8-17(19(25-2)20(18)26-3)21(23)22-12-14-6-4-5-7-16(14)15-10-11-27-13-15/h4-11,13H,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQYSAJFZEENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
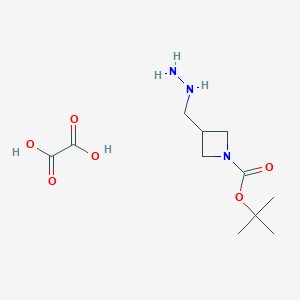
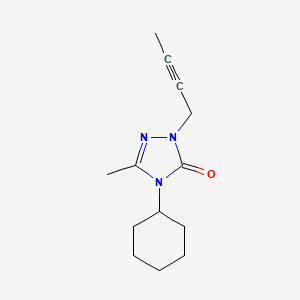
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)
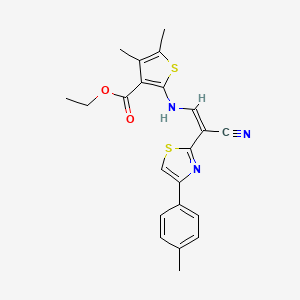
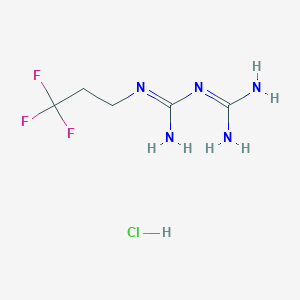
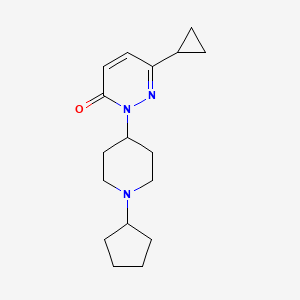
![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)
![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)
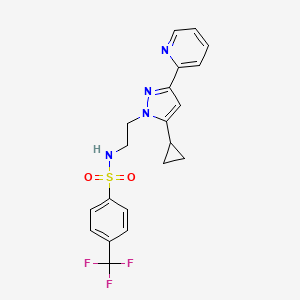
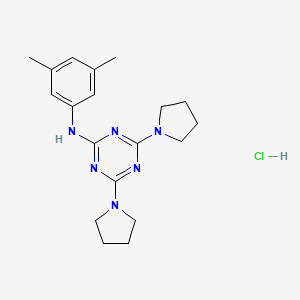
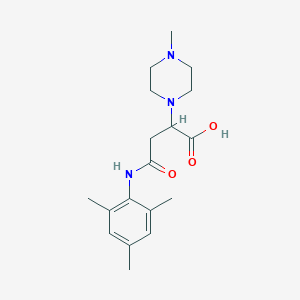


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3005272.png)
